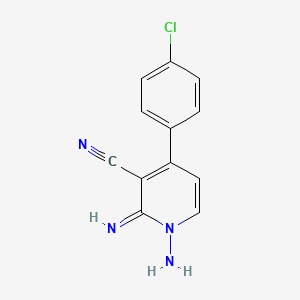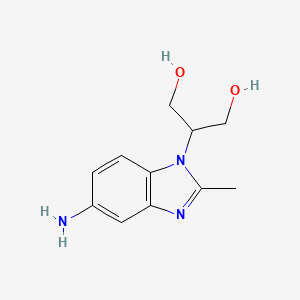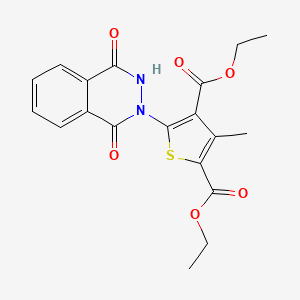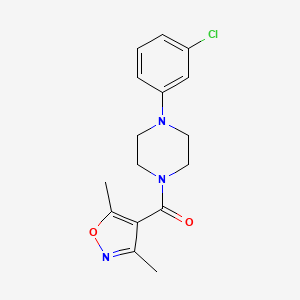
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
Descripción general
Descripción
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as PD0332991, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PD0332991 targets cyclin-dependent kinases (CDKs) 4 and 6, which play a crucial role in the cell cycle progression. Inhibition of CDK4/6 by PD0332991 has been shown to halt cell cycle progression and induce cell death in cancer cells.
Mecanismo De Acción
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide targets CDK4/6, which are key regulators of the cell cycle progression. CDK4/6 complex with cyclin D1 promotes the progression of the cell cycle from the G1 to the S phase. Inhibition of CDK4/6 by 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide prevents the phosphorylation of retinoblastoma protein (Rb), which is a crucial step in the transition from the G1 to the S phase. This leads to cell cycle arrest and induction of cell death in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide inhibits the phosphorylation of Rb, leading to cell cycle arrest and induction of cell death. 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide also alters the expression of genes involved in the cell cycle, apoptosis, and DNA repair. Physiologically, 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to induce senescence in cancer cells, which is a state of permanent cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is also highly selective for CDK4/6, which reduces the risk of off-target effects. However, 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is also highly insoluble in water, which may limit its use in certain assays.
Direcciones Futuras
For research on 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide include:
1. Investigating the use of 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in combination with other cancer treatments, such as immunotherapy.
2. Studying the mechanisms of resistance to 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in cancer cells and developing strategies to overcome resistance.
3. Investigating the potential use of 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in the treatment of other types of cancer, such as pancreatic cancer.
4. Developing more potent and selective CDK4/6 inhibitors based on the structure of 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide.
5. Investigating the potential use of 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized through a four-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 2-chloro-5-nitropyrimidine to give 5-chloro-N-(3,4-dimethylphenyl)-2-nitropyrimidine. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the amino group with methylthioacetic acid to give 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine. The final step involves the reaction of the pyrimidine with ethyl chloroformate and triethylamine to give 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In clinical trials, 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has shown promising results in the treatment of breast cancer, with significant improvements in progression-free survival observed in patients treated with 5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in combination with other cancer treatments.
Propiedades
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-10(6-9(8)2)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRCIUXCYONLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326506 | |
| Record name | 5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(3,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
CAS RN |
879935-75-8 | |
| Record name | 5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)
![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)